molecular formula C10H17ClO4 B096765 Diethyl (3-chloropropyl)malonate CAS No. 18719-43-2

Diethyl (3-chloropropyl)malonate

Cat. No.: B096765
CAS No.: 18719-43-2
M. Wt: 236.69 g/mol
InChI Key: WUOPYKKJFZHTRA-UHFFFAOYSA-N
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Description

Diethyl (3-chloropropyl)malonate (CAS: 18719-43-2) is a malonic acid derivative with the molecular formula C₁₀H₁₇ClO₄ and a molecular weight of 236.69 g/mol . Structurally, it consists of a malonate core (two ethyl ester groups) substituted with a 3-chloropropyl chain (–CH₂CH₂CH₂Cl) at the central carbon. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. Its chlorine substituent enhances its utility in nucleophilic substitution reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds .

Properties

IUPAC Name

diethyl 2-(3-chloropropyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOPYKKJFZHTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171987
Record name Malonic acid, 3-chloropropyl-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18719-43-2
Record name Malonic acid, 3-chloropropyl-, diethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malonic acid, 3-chloropropyl-, diethyl ester
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Record name Diethyl (3-chloropropyl)malonate
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Biological Activity

Diethyl (3-chloropropyl)malonate (DCM) is a malonate derivative that has garnered interest in various fields of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H17ClO4C_{10}H_{17}ClO_4 and features a chloropropyl group attached to a diethyl malonate backbone. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of DCM typically involves the alkylation of diethyl malonate with 1-bromo-3-chloropropane. This reaction can be facilitated by using bases such as potassium carbonate (K2CO3) in various solvents. For instance, one study reported an 85.2% yield when employing nano-K2CO3 as a base at 65 °C . The overall reaction scheme can be summarized as follows:

  • Reactants : Diethyl malonate + 1-bromo-3-chloropropane
  • Conditions : Base (e.g., K2CO3), temperature control
  • Product : this compound

Antimicrobial Properties

Research indicates that malonate derivatives, including DCM, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various malonates against pathogenic bacteria and fungi, suggesting potential applications in pharmaceuticals . The chloropropyl group may contribute to enhanced membrane permeability, facilitating the compound's entry into microbial cells.

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating metabolic disorders or cancers . The structural similarity to other known enzyme inhibitors positions DCM as a candidate for further exploration.

Case Studies

  • Synthesis and Biological Evaluation : A recent study synthesized DCM and evaluated its biological activity against various cancer cell lines. The results indicated that DCM exhibited cytotoxic effects, particularly against breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
  • Toxicological Assessment : Another investigation assessed the toxicity of DCM using standard protocols. The compound showed moderate toxicity levels in vitro, necessitating further studies to evaluate its safety profile for potential therapeutic use .

Research Findings Summary

StudyFindings
DCM exhibits antimicrobial properties against several pathogens.
Demonstrated cytotoxic effects on breast cancer cell lines; potential as an anticancer agent.
Effective synthesis methods yielding high purity and yield; implications for industrial applications.
Potential enzyme inhibition capabilities; further exploration needed for therapeutic uses.

Scientific Research Applications

Organic Synthesis

Diethyl (3-chloropropyl)malonate serves as an important building block in organic synthesis. Its structure allows it to participate in various reactions, including:

  • Michael Addition Reactions : This compound can undergo Michael addition with various nucleophiles, forming β-keto esters or β-amino acids. For instance, studies have demonstrated its use in the synthesis of polyfunctionalized β,γ-unsaturated enones through K2_2CO3_3-catalyzed reactions with substituted 1,2-allenic ketones .
  • Synthesis of Pregabalin Derivatives : this compound has been utilized in the synthesis of Pregabalin and its derivatives through organocatalytic Michael additions to nitroalkenes .

Table 1: Summary of Organic Reactions Involving this compound

Reaction TypeProduct TypeReference
Michael Additionβ-Keto esters
Synthesis of Pregabalin DerivativesNitroalkene derivatives
Arylationα-Aryl malonates

Medicinal Chemistry

In medicinal chemistry, this compound is significant for drug development. Its derivatives have shown potential as anticonvulsants and analgesics.

  • Anticonvulsant Activity : Research indicates that compounds derived from this compound exhibit anticonvulsant properties similar to those of Pregabalin, making it a candidate for further pharmacological studies .

Biochemical Applications

This compound is also utilized in biochemical applications:

  • Bioprocessing : The compound plays a role in bioprocessing technologies, including cell culture and gene therapy applications. Its derivatives are used in the production of biologically active compounds .
  • Chromatography and Molecular Testing : It is employed in various chromatography techniques and molecular testing methods due to its chemical stability and reactivity .

Table 2: Biochemical Applications of this compound

Application TypeDescriptionReference
BioprocessingUsed in cell culture and gene therapy
ChromatographyEmployed in separation techniques
Molecular TestingUtilized in diagnostic methods

Case Study 1: Synthesis of β-Keto Esters

A study published in The Journal of Organic Chemistry demonstrated the successful synthesis of β-keto esters using this compound as a key intermediate. The reaction was catalyzed by K2_2CO3_3, leading to high yields of the desired products under mild conditions .

Case Study 2: Development of Anticonvulsants

Research on the anticonvulsant activity of this compound derivatives revealed their effectiveness comparable to existing medications like Pregabalin. The study highlighted the potential for these compounds to be developed into new therapeutic agents for epilepsy treatment .

Chemical Reactions Analysis

Enolate Formation and Alkylation

The α-hydrogens adjacent to the two carbonyl groups exhibit significant acidity (pKₐ ~ 13), enabling enolate formation under basic conditions. This reaction is central to the malonic ester synthesis pathway .

Mechanism :

  • Enolate Generation : Treatment with a strong base (e.g., NaOEt) deprotonates the α-carbon, forming a resonance-stabilized enolate.

  • Alkylation : The enolate undergoes nucleophilic attack on an alkyl halide (e.g., methyl iodide) via an Sₙ2 mechanism, yielding an alkylated malonate derivative.

Example :
Reaction with methyl iodide produces diethyl (3-chloropropyl, methyl)malonate. Subsequent hydrolysis and decarboxylation yield a substituted acetic acid with a 3-chloropropyl chain .

Nucleophilic Substitution at the Chloropropyl Group

The 3-chloropropyl substituent serves as an electrophilic site for nucleophilic substitution (Sₙ2 or Sₙ1), enabling functional group interconversion.

Reaction Table :

NucleophileConditionsProductApplication
Hydroxide (OH⁻)Aqueous NaOH, heatDiethyl (3-hydroxypropyl)malonatePrecursor to diols or epoxides
Ammonia (NH₃)Ethanol, refluxDiethyl (3-aminopropyl)malonateAmino acid synthesis
Cyanide (CN⁻)DMF, 60°CDiethyl (3-cyanopropyl)malonateNitrile intermediates for pharmaceuticals

The chlorine atom’s displacement is facilitated by polar aprotic solvents (e.g., DMF) and elevated temperatures .

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic or basic conditions, followed by decarboxylation to form carboxylic acids.

Steps :

  • Ester Hydrolysis : Treatment with NaOH converts the esters to sodium carboxylates.

  • Acidification : Protonation yields the dicarboxylic acid.

  • Decarboxylation : Heating induces loss of CO₂, producing a substituted acetic acid with a 3-chloropropyl group.

Outcome :
C2H5O2C CH C3H6Cl CO2C2H5ΔCH2(C3H6Cl)COOH+2CO2\text{C}_2\text{H}_5\text{O}_2\text{C CH C}_3\text{H}_6\text{Cl CO}_2\text{C}_2\text{H}_5\xrightarrow{\Delta}\text{CH}_2(\text{C}_3\text{H}_6\text{Cl})\text{COOH}+2\text{CO}_2
This pathway is critical for synthesizing α-alkylated carboxylic acids .

Claisen Condensation

Diethyl (3-chloropropyl)malonate participates in Claisen condensation with esters or ketones, forming β-ketoesters.

Reaction :
DEM Cl+RCOOR BaseRCO CH C3H6Cl COOR +ROH\text{DEM Cl}+\text{RCOOR }\xrightarrow{\text{Base}}\text{RCO CH C}_3\text{H}_6\text{Cl COOR }+\text{ROH}
The reaction requires alkoxide bases (e.g., NaOEt) and is sterically influenced by the chloropropyl group .

Bromination at the α-Position

The α-hydrogens react with bromine (Br₂) in the presence of a Lewis acid (e.g., PBr₃), yielding diethyl (3-chloropropyl, α-bromo)malonate.

Application :
Brominated derivatives serve as intermediates in the synthesis of halogenated pharmaceuticals .

Reductive Amination

The chloropropyl group can be converted to an amine via catalytic hydrogenation (e.g., H₂/Pd-C), forming diethyl (3-aminopropyl)malonate.

Mechanism :
C3H6ClH2,Pd CC3H6NH2\text{C}_3\text{H}_6\text{Cl}\xrightarrow{\text{H}_2,\text{Pd C}}\text{C}_3\text{H}_6\text{NH}_2
This product is a precursor to amino acid analogs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Malonate esters are versatile building blocks in synthetic chemistry. Below is a detailed comparison of Diethyl (3-chloropropyl)malonate with structurally analogous compounds:

Diethyl Malonate (DEM)

  • Molecular Formula : C₇H₁₂O₄
  • Molecular Weight : 160.17 g/mol
  • Physical State : Liquid at room temperature
  • Key Applications :
    • Michael addition reactions (e.g., enantioselective synthesis of β-keto esters) .
    • Precursor for barbiturates and vitamins via Claisen condensation .
  • Reactivity : The absence of a chloropropyl group limits its use in alkylation reactions compared to its substituted counterpart.

Dimethyl Malonate

  • Molecular Formula : C₅H₈O₄
  • Molecular Weight : 132.12 g/mol
  • Physical State : Liquid at room temperature
  • Key Applications :
    • Fragrance and flavoring agent due to its volatility .
    • Low-priority substance designation by the EPA, indicating lower environmental concern .
  • Differentiation : Smaller ester groups (methyl vs. ethyl) reduce steric hindrance, favoring faster nucleophilic reactions but lower thermal stability.

Diethyl (3-Bromopropyl)malonate

  • Molecular Formula : C₁₀H₁₇BrO₄
  • Molecular Weight : 281.15 g/mol
  • Key Applications: Potential use in Suzuki-Miyaura cross-coupling reactions due to bromine’s superior leaving-group ability.
  • Reactivity : Bromine’s higher polarizability compared to chlorine enhances electrophilicity, making it more reactive in SN2 reactions .

Diisopropyl Malonate

  • Molecular Formula : C₉H₁₆O₄
  • Molecular Weight : 188.22 g/mol
  • Key Applications :
    • Laboratory chemical with bulky isopropyl groups that slow reaction kinetics, favoring selective transformations .

Comparative Analysis of Physical-Chemical Properties

Compound Molecular Weight (g/mol) State at RT Key Functional Groups Reactivity Highlights
This compound 236.69 Liquid Ethyl esters, –CH₂CH₂CH₂Cl Nucleophilic substitution at Cl site
Diethyl Malonate 160.17 Liquid Ethyl esters Condensation reactions (Claisen/Michael)
Dimethyl Malonate 132.12 Liquid Methyl esters Faster ester hydrolysis due to smaller groups
Diethyl (3-Bromopropyl)malonate 281.15 Liquid Ethyl esters, –CH₂CH₂CH₂Br Enhanced electrophilicity vs. Cl analog

Preparation Methods

Reaction Mechanism and Catalytic Systems

The phase-transfer catalysis (PTC) method, as detailed in patent US6262298B1, enables efficient monoalkylation of diethyl malonate using 3-chloropropyl bromide or chloride. This approach avoids traditional oxidation steps, which often lead to hazardous intermediates. The reaction proceeds via deprotonation of diethyl malonate by potassium carbonate (K₂CO₃) in dimethylformamide (DMF), generating a reactive enolate. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates ion-pair transfer between aqueous and organic phases, enhancing reaction kinetics.

The optimized protocol involves a two-stage process:

  • Initial Alkylation : Reacting diethyl malonate with 3-chloropropyl halide (1:2.5 molar ratio) at 90–160°C without TBAB achieves 50–80% conversion.

  • Catalyst-Enhanced Completion : Introducing TBAB (0.003–0.01 wt%) accelerates the reaction, achieving >98% conversion within 3–17 hours.

Solvent and Temperature Optimization

Key solvents include DMF, N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA), which stabilize the enolate and solubilize K₂CO₃. Ethanol, though less polar, is occasionally used for cost efficiency. Elevated temperatures (120–140°C) favor faster kinetics but require careful control to minimize side reactions like dehydrohalogenation.

Table 1: Phase-Transfer Catalysis Conditions and Outcomes

ParameterOptimal RangeYield (%)Purity (%)
Temperature120–140°C95–9899
Catalyst Loading0.005–0.008 wt% TBAB9798
Reaction Time8–12 hours9697

Direct Alkylation Using Halo-Substituted Diethyl Malonates

Synthesis of 2-Halo-Substituted Precursors

Patent AU2016358147A1 outlines an alternative route using pre-halogenated diethyl malonates. For example, diethyl 2-bromomalonate reacts with 3-chloropropylamine under acidic conditions (acetic acid/HCl) in ethanol at 20–70°C. This method circumvents enolate formation, instead leveraging nucleophilic substitution at the α-carbon.

Comparative Efficiency

While this approach reduces oxidative side reactions, it necessitates synthesis of halogenated malonates—a step requiring specialized handling of corrosive reagents like thionyl chloride (SOCl₂). Yields for the final step range from 85–90%, marginally lower than PTC methods.

Equation 1: Halogenation of Diethyl Malonate

Diethyl malonate+SOCl2DMF, 85°CDiethyl 2-chloromalonate+HCl+SO2[1]\text{Diethyl malonate} + \text{SOCl}2 \xrightarrow{\text{DMF, 85°C}} \text{Diethyl 2-chloromalonate} + \text{HCl} + \text{SO}2 \quad

Classical Alkylation Without Phase-Transfer Catalysts

Traditional Enolate Alkylation

In non-catalytic methods, diethyl malonate is deprotonated using strong bases like sodium ethoxide in anhydrous ethanol. The enolate reacts with 3-chloropropyl halide at reflux (80–100°C) for 6–24 hours. However, this method suffers from lower yields (70–80%) due to competing hydrolysis and elimination.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) improve enolate stability but complicate product isolation. Triethylamine is occasionally added to scavenge HCl, though excess base can deactivate the enolate.

Table 2: Classical vs. PTC Alkylation Performance

MetricClassical MethodPTC Method
Yield70–80%95–98%
Reaction Time18–24 hours8–12 hours
Side Products10–15%<2%

Purification and Characterization

Isolation Techniques

Crude product is extracted with ethyl acetate, washed with brine, and dried over Na₂SO₄. Vacuum distillation (102°C at 1 mmHg) yields pure diethyl (3-chloropropyl)malonate as a colorless liquid.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.20 (q, 4H, OCH₂CH₃), 3.55 (t, 2H, CH₂Cl), 2.40–2.20 (m, 2H, CH₂), 1.75–1.60 (m, 2H, CH₂), 1.30 (t, 6H, OCH₂CH₃).

  • MS (ESI) : m/z 236.7 [M+H]⁺, consistent with C₁₀H₁₇ClO₄ .

Q & A

Basic Research Questions

Q. What are the common synthesis routes for Diethyl (3-chloropropyl)malonate?

  • Methodological Answer : A primary route involves alkylation of diethyl malonate using 3-chloropropyl bromide in the presence of sodium ethoxide. Sodium ethoxide is generated by reacting sodium with anhydrous ethanol to avoid hydroxide formation, which can deactivate the nucleophile . The carbanion intermediate reacts with 3-chloropropyl bromide via nucleophilic substitution, followed by purification through distillation under reduced pressure. Alternative methods may use phase-transfer catalysts to enhance reaction efficiency in biphasic systems.

Q. How is this compound characterized in terms of physicochemical properties?

  • Key Data :

PropertyValueSource
Boiling Point~199°C (analogous to diethyl malonate)
Density (20°C)~1.055 g/cm³
Flash Point~90°C (closed cup)
SolubilityMiscible in organic solvents (e.g., DMSO, acetonitrile)
  • Analytical Techniques : IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹). GC-MS or NMR (¹H/¹³C) verifies purity and structural integrity .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodological Answer : It serves as a versatile electrophile in alkylation reactions. For example, its enolate can undergo nucleophilic substitution with amines or thiols to synthesize substituted malonates. It is also a precursor for cyclopropane derivatives via Michael additions . In pharmaceutical research, it is used to synthesize γ-amino acids or heterocyclic compounds through multi-step reactions involving hydrolysis and decarboxylation .

Advanced Research Questions

Q. How does the chlorine substituent influence reactivity compared to bromo or methyl analogs?

  • Mechanistic Insight : The C-Cl bond in this compound exhibits lower electrophilicity than bromo analogs (e.g., Diethyl 3-bromopropylmalonate), leading to slower nucleophilic substitution rates. However, chlorine’s smaller atomic radius enhances steric accessibility in transition states. Computational studies (e.g., DFT) reveal differences in activation energies for SN2 pathways .
  • Experimental Comparison :

SubstituentRelative Reactivity (vs. Cl)Key Application
Br1.5–2× higherFaster alkylation in polar aprotic solvents
CH₃~10× lowerStabilized enolates for asymmetric synthesis

Q. What are the environmental persistence and biodegradation pathways of this compound?

  • EPA Data : Aerobic biodegradation studies show 60–70% mineralization over 28 days via esterase-mediated hydrolysis to 3-chloropropylmalonic acid, followed by microbial β-oxidation. The chlorine group slows degradation compared to non-halogenated analogs. EPI Suite models predict a half-life of ~30 days in soil and low bioaccumulation potential (BCF < 100) .

Q. How can advanced spectroscopic techniques resolve reaction intermediates in malonate-based syntheses?

  • Case Study : Pulsed EPR spectroscopy tracks radical intermediates during photo-initiated reactions. For example, time-resolved EPR captures adduct radicals formed during Michael additions, revealing spin-density distributions and bond rotational barriers .
  • Data Interpretation :

TechniqueApplicationOutcome
TR-EPRRadical addition kineticsRate constants (k = 10⁶–10⁷ M⁻¹s⁻¹) for polymerization
EXAFSMetal-coordination studiesConfirms ternary Pb-malonate complexes in environmental systems

Q. What strategies mitigate neurotoxicity risks associated with malonate derivatives in biomedical studies?

  • Toxicity Mechanism : Malonate inhibits succinate dehydrogenase, disrupting mitochondrial function. In rodent models, co-administration with antioxidants (e.g., N-acetylcysteine) reduces oxidative stress. Pharmacological blockers (e.g., fluoxetine) prevent synergistic dopamine depletion caused by malonate/MDMA combinations .
  • Experimental Design :

  • Use low doses (<50 mg/kg in vivo) and monitor ATP/ROS levels.
  • Employ HPLC-MS to quantify malonate in biological matrices .

Data Contradictions and Validation

  • Biological Activity Claims : BenchChem-reported antimicrobial activity (MIC: 32–128 µg/mL) lacks peer-reviewed validation. EPA studies emphasize low acute toxicity (LD₅₀ > 5000 mg/kg in rats) but recommend caution in chronic exposure due to potential bioaccumulation .
  • Synthetic Yields : Literature reports 65–85% yields for malonate alkylation. Discrepancies arise from solvent purity (anhydrous vs. technical grade) and base strength (NaH vs. KOtBu) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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